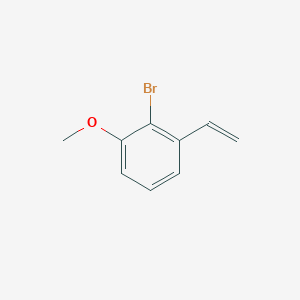

2-Bromo-1-ethenyl-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethenyl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBCPNUYPVLPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298542 | |

| Record name | 2-Bromo-1-ethenyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674363-98-4 | |

| Record name | 2-Bromo-1-ethenyl-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674363-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-ethenyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Ethenyl 3 Methoxybenzene and Analogues

Direct Functionalization Approaches to Substituted Benzenes

Direct functionalization of an existing benzene (B151609) ring is a primary strategy for synthesizing polysubstituted aromatic compounds. These methods involve the introduction of substituents onto the aromatic core, with the regiochemical outcome being a critical consideration.

Electrophilic aromatic substitution is a fundamental process for introducing a bromine atom onto a benzene ring. In the synthesis of 2-Bromo-1-ethenyl-3-methoxybenzene, a potential precursor is 3-methoxystyrene (also known as 3-vinylanisole). The regioselectivity of the bromination is dictated by the directing effects of the existing methoxy (B1213986) (-OCH₃) and ethenyl (-CH=CH₂) groups.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The ethenyl group is a weakly deactivating group but is also an ortho, para-director. In a competition between these two groups, the strongly activating methoxy group governs the position of electrophilic attack. For 3-methoxystyrene, the positions ortho to the methoxy group are C2 and C4, and the para position is C6. Therefore, bromination is expected to occur at one of these positions. The formation of the desired 2-bromo isomer is one of several potential outcomes, and reaction conditions must be carefully controlled to favor this product over others, such as the 4-bromo and 6-bromo isomers.

| Starting Material | Brominating Agent | Expected Products |

| 3-Methoxystyrene | Br₂/FeBr₃ | This compound, 4-Bromo-1-ethenyl-3-methoxybenzene, 6-Bromo-1-ethenyl-3-methoxybenzene |

| 2,6-Dimethoxybenzoic Acid | Bu₄NBr₃ | 2-Bromo-1,3-dimethoxybenzene rsc.org |

| 4-Methoxybenzoic Acid | Bu₄NBr₃ | 3-Bromo-4-methoxybenzoic acid rsc.org |

This table presents possible outcomes and related reactions; specific yields for the target compound require experimental determination.

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating the deprotonation of a specific adjacent (ortho) proton. wikipedia.orgbaranlab.org

The methoxy group is a moderate DMG. semanticscholar.org When a substrate like 3-methoxystyrene is treated with an alkyllithium base, the lithium cation coordinates to the oxygen atom of the methoxy group. wikipedia.orgchem-station.com This brings the base into close proximity to the C2 and C4 protons, increasing their kinetic acidity and leading to selective deprotonation at one of these sites. organic-chemistry.org The resulting aryllithium intermediate can then be "quenched" by an electrophilic bromine source (e.g., Br₂, C₂Br₆) to install the bromine atom specifically at the ortho position, yielding this compound. The choice of base, solvent, and temperature is crucial for controlling the reaction and minimizing side reactions. semanticscholar.orguwindsor.cacore.ac.uk

| Directing Group (DMG) | Substrate Example | Base | Electrophile | Product Type |

| Methoxy (-OCH₃) | Anisole (B1667542) | n-BuLi | E⁺ | ortho-Substituted Anisole wikipedia.org |

| Amide (-CONR₂) | N,N-Diethylbenzamide | s-BuLi/TMEDA | E⁺ | ortho-Substituted Benzamide uwindsor.ca |

| Carbamate (-OCONR₂) | O-Aryl Carbamate | s-BuLi/TMEDA | E⁺ | ortho-Substituted Phenol (B47542) derivative uwindsor.ca |

This table illustrates the general principle of Directed ortho-Metalation with various directing groups.

Strategies for Ethenyl Group Incorporation

Another major synthetic approach involves forming the ethenyl group on a pre-functionalized benzene ring that already contains the desired bromine and methoxy substituents.

The Wittig reaction is a highly reliable and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones). libretexts.org To synthesize this compound, the logical starting material would be 2-bromo-3-methoxybenzaldehyde.

The reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by reacting a phosphonium (B103445) salt with a strong base. libretexts.orgmasterorganicchemistry.com For installing a terminal ethenyl group, methyltriphenylphosphonium (B96628) bromide is treated with a strong base like n-butyllithium to form the corresponding ylide. masterorganicchemistry.com This ylide then reacts with 2-bromo-3-methoxybenzaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.comumass.edu The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. umass.edu

| Carbonyl Compound | Wittig Reagent | Base (for ylide generation) | Product |

| 2-Bromo-3-methoxybenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi, NaH, or NaOMe organic-chemistry.org | This compound |

| 4-Nitrobenzaldehyde | Triphenylphosphine + Ethyl bromoacetate | NaHCO₃ (aqueous) umass.edu | Ethyl 4-nitrocinnamate |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH (phase transfer) mnstate.edu | 9-(2-Phenylethenyl)anthracene |

This table provides examples of Wittig reactions, illustrating the versatility of the method.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for forming carbon-oxygen bonds. wikipedia.orgsynarchive.comorganic-chemistry.org Specifically, the coupling of a vinyl halide with a phenol provides a direct route to aryl vinyl ethers (Ar-O-CH=CH₂), which are structural analogues of the target compound. nih.govresearchgate.net While this method does not produce this compound directly (as the target is not a vinyl ether), it is a key strategy for synthesizing related structures.

The reaction typically involves a copper(I) catalyst, a base such as cesium carbonate or potassium carbonate, and a suitable ligand to facilitate the coupling. wikipedia.orgresearchgate.net Modern methods have been developed that allow these reactions to proceed under milder conditions than traditional Ullmann condensations, which often required high temperatures. nih.govacs.org The versatility of this reaction allows for the coupling of various substituted phenols and vinyl halides, with good to excellent yields and retention of the vinyl group's stereochemistry. nih.govacs.org

| Phenol Component | Vinyl Halide Component | Catalyst/Ligand System | Product Type |

| Substituted Phenols | (E)- or (Z)-Vinyl Iodide/Bromide | CuI / 2-Pyridin-2-yl-1H-benzoimidazole nih.gov | Aryl Vinyl Ether |

| Substituted Phenols | (E)- or (Z)-Vinyl Halide | CuCl / Cs₂CO₃ researchgate.net | Aryl Vinyl Ether |

| Alcohols | (E)- or (Z)-Vinylic Halide | CuI / trans-N,N'-dimethylcyclohexyldiamine acs.org | Vinylic Ether |

This table showcases copper-catalyzed methods for synthesizing aryl vinyl ethers, which are analogues of the target compound.

The Meerwein arylation is a radical-based reaction that forms a carbon-carbon bond between an aryl group and an alkene. wikipedia.orgthermofisher.com This method can be used to introduce an ethenyl group or a precursor to it. The reaction begins with the formation of an aryl diazonium salt from a corresponding aniline (B41778). thermofisher.comnumberanalytics.com

To synthesize the target compound's framework, one could start with 2-bromo-3-methoxyaniline. This aniline is converted to the corresponding diazonium salt using sodium nitrite (B80452) and a hydrohalic acid. thermofisher.com The diazonium salt is then reacted with an electron-poor alkene in the presence of a copper salt catalyst. wikipedia.orgnumberanalytics.com The reaction proceeds via the generation of an aryl radical, which adds across the double bond of the alkene. wikipedia.org A subsequent elimination step then forms the new aryl-alkene bond. wikipedia.org While a classic method, traditional Meerwein arylations can sometimes suffer from side reactions and the instability of the diazonium salt intermediate. nih.gov Modern variations, including photoredox-catalyzed versions, have expanded the scope and utility of this transformation. nih.govresearchgate.net

| Aryl Diazonium Salt Source | Alkene | Catalyst | Product Type |

| 2-Bromo-3-methoxyaniline | Acrylic Acid | Cu(II) Chloride | Arylated carboxylic acid (decarboxylation needed) wikipedia.org |

| p-Chlorodiazonium chloride | Coumarin | Cu(II) Chloride | 3-(p-chlorophenyl)coumarin thermofisher.com |

| Aryl Diazonium Salt | Styrene (B11656) derivatives | Photocatalyst (e.g., Eosin Y) | Fluoroarylated Styrene researchgate.net |

This table illustrates the general scope of the Meerwein arylation reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several methods are particularly well-suited for the synthesis of this compound.

Suzuki-Miyaura Coupling for Aryl-Ethenyl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com To synthesize this compound, this reaction would typically involve the coupling of a boronic acid or ester derivative of ethene with 1,2-dibromo-3-methoxybenzene. A key advantage of this method is the commercial availability of many boronic acids and their stability towards air and moisture. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comkochi-tech.ac.jp The choice of base, solvent, and palladium ligand can significantly influence the reaction's efficiency. youtube.com For instance, potassium carbonate or cesium carbonate are commonly used bases. youtube.com

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, PdCl₂(dppf) |

| Organoboron Reagent | Provides the vinyl group. | Ethenylboronic acid, Potassium vinyltrifluoroborate |

| Aryl Halide | Provides the substituted benzene ring. | 1,2-dibromo-3-methoxybenzene |

| Base | Activates the organoboron reagent. | K₂CO₃, Cs₂CO₃, KF |

| Solvent | Provides the reaction medium. | Dioxane, Toluene (B28343), DMF |

Heck Reactions for Aryl-Ethenyl Coupling

The Heck reaction provides another powerful method for forming the aryl-ethenyl bond in this compound. This palladium-catalyzed reaction couples an aryl halide with an alkene. organic-chemistry.orglibretexts.org In this specific synthesis, 1,2-dibromo-3-methoxybenzene would be reacted with ethylene (B1197577) in the presence of a palladium catalyst and a base. A notable feature of the Heck reaction is its excellent trans selectivity. organic-chemistry.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rug.nl Phosphine-free catalyst systems have been developed to improve catalyst stability and activity. organic-chemistry.org

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Aryl group source | 1,2-dibromo-3-methoxybenzene |

| Alkene | Ethenyl group source | Ethylene |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(OAc)₂, Pd/C |

| Base | Neutralizes the generated acid | Triethylamine, K₂CO₃ |

| Ligand (optional) | Stabilizes and activates the catalyst | Triphenylphosphine, Pincer ligands |

Negishi Coupling and Organozinc Reagents in Vinylbenzene Synthesis

The Negishi coupling is a highly effective method for carbon-carbon bond formation that utilizes organozinc reagents. wikipedia.orgorganic-chemistry.org To synthesize this compound, an organozinc compound, such as vinylzinc bromide, would be coupled with 1,2-dibromo-3-methoxybenzene using a palladium or nickel catalyst. wikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. chem-station.comsigmaaldrich.com

The preparation of organozinc reagents can be achieved through the direct reaction of an organic halide with activated zinc metal (Rieke® Zinc) or by transmetalation from other organometallic reagents like organolithiums or Grignards. sigmaaldrich.com The catalytic cycle of the Negishi coupling mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. chem-station.com

Retrosynthetic Disconnections for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary retrosynthetic disconnections can be considered.

The first and most logical disconnection is at the aryl-ethenyl C-C bond. This leads to a substituted aryl halide (or triflate) and an ethenyl-containing organometallic or organoboron reagent. This approach aligns with the cross-coupling reactions discussed previously (Suzuki, Heck, Negishi).

A second disconnection could be at the C-Br bond. This would suggest a synthetic route starting from 1-ethenyl-3-methoxybenzene, which would then be brominated. However, controlling the regioselectivity of the bromination to obtain the desired 2-bromo isomer could be challenging.

Another disconnection could be at the C-O bond of the methoxy group. This would involve the synthesis of a dihydroxy-vinyl-bromobenzene, followed by selective methylation. This route is generally more complex and less efficient than the cross-coupling strategies.

Advancements in Reaction Media and Techniques

Modern organic synthesis is increasingly focused on developing more efficient, safer, and environmentally friendly methods. Continuous flow chemistry represents a significant advancement in this area.

Continuous Flow Chemistry for Optimized Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. youtube.comnih.gov This technology offers several advantages for the synthesis of fine chemicals like this compound, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. rsc.orgmit.edu

For the transition metal-catalyzed reactions discussed, a continuous flow setup would involve pumping solutions of the reactants and catalyst through a heated reactor coil. mit.edu The small reactor volume allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. youtube.com In-line purification techniques can also be integrated into the flow system, further streamlining the synthetic process. rsc.org The adoption of continuous flow can transform lengthy, multi-step syntheses into more efficient and cohesive routes. rsc.org

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govajgreenchem.com This approach utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and, consequently, dramatic reductions in reaction times, often from hours to minutes. nih.govnih.gov The benefits of MAOS extend to improved product yields, enhanced reaction selectivity, and cleaner reaction profiles with fewer byproducts. nih.govnih.gov These features align with the principles of green chemistry by reducing energy consumption and waste generation. ajgreenchem.com

The application of microwave irradiation has proven particularly effective in metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, which are pivotal for the synthesis of vinylarenes like this compound and its analogues. nih.govnih.gov

The synthesis of vinylarenes via the Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is significantly expedited under microwave conditions. nih.gov For instance, the palladium-catalyzed Heck coupling of aryl halides with alkenes can be achieved in minutes with microwave heating, compared to the hours or even days required with traditional heating. researchgate.net This acceleration is attributed to the rapid and uniform heating of the reactants, which often leads to higher conversion rates and cleaner product formation. nih.gov Research has demonstrated successful Heck couplings using microwave irradiation with various aryl halides, including bromides, and a range of alkene partners. scirp.org

Similarly, the Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, benefits immensely from microwave assistance. nih.govorganic-chemistry.org Microwave-promoted Suzuki reactions can be performed in various solvents, including aqueous media, which further enhances their green credentials. nih.gov Studies have shown that using microwave irradiation in Suzuki couplings can lead to high yields of biaryl compounds in remarkably short reaction times. organic-chemistry.orgresearchgate.net For example, the coupling of 4-bromoanisole (B123540) with phenylboronic acid, a reaction analogous to what would be used for synthesizing derivatives of the target compound, saw a 48-fold rate increase when switching from conventional heating to microwave irradiation. durham.ac.uk

The choice of catalyst, base, and solvent remains crucial for the success of these microwave-assisted reactions. Palladium-based catalysts, often in combination with phosphine (B1218219) ligands or as nanoparticle formulations, are commonly employed. scirp.orgorganic-chemistry.org Encapsulated palladium catalysts have also been developed to facilitate catalyst recovery and reuse, a significant advantage in terms of cost and sustainability. researchgate.netdurham.ac.uk The selection of an appropriate base, such as potassium carbonate or potassium acetate, and a suitable solvent system is critical for optimizing the reaction yield and selectivity. scirp.orgorganic-chemistry.org Solvent-free conditions, where the reactants are pre-ground, have also been successfully employed in microwave-assisted Suzuki couplings, further minimizing environmental impact. organic-chemistry.org

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Heck and Suzuki Reactions.

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages of Microwave | Representative Catalyst |

| Heck Coupling | Conventional | Hours to Days | Reduced reaction time, improved yields, fewer impurities | Pd(OAc)₂ / PPh₃ |

| Heck Coupling | Microwave | Minutes | Rapid heating, increased efficiency | Palladium Nanoparticles |

| Suzuki Coupling | Conventional | Several Hours | Tolerant of various functional groups | PEPPSI-iPr |

| Suzuki Coupling | Microwave | Minutes | High yields, rapid, scalable, reduced waste | Pd EnCat™ |

The data clearly indicates that microwave irradiation offers a significantly more efficient pathway for the synthesis of vinylarenes. The dramatic reduction in reaction times, coupled with often improved yields and cleaner product profiles, makes MAOS a highly attractive methodology for the preparation of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Ethenyl 3 Methoxybenzene

Reactivity Profile of the Aryl Bromide Moiety

The aryl bromide functionality in 2-Bromo-1-ethenyl-3-methoxybenzene is a versatile handle for a variety of synthetic transformations. Its reactivity is influenced by the electronic effects of the adjacent methoxy (B1213986) and ethenyl groups.

Nucleophilic Aromatic Substitution Pathways on the Aromatic Ring

Nucleophilic aromatic substitution (SNA) of unactivated aryl halides is generally challenging. However, the presence of the electron-withdrawing ethenyl group and the potential for stabilization of intermediates can allow for such reactions under specific conditions. The reaction proceeds through the addition of a nucleophile to the aromatic ring, followed by the elimination of the bromide leaving group.

| Nucleophile | Expected Product | Reaction Conditions (Hypothetical) |

| Sodium methoxide (B1231860) (NaOMe) | 1-Ethenyl-2,3-dimethoxybenzene | High temperature, polar aprotic solvent |

| Sodium cyanide (NaCN) | 2-Ethenyl-6-methoxybenzonitrile | Palladium or copper catalysis |

| Ammonia (NH₃) | 2-Ethenyl-3-methoxyaniline | High pressure and temperature, or Buchwald-Hartwig amination conditions |

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a milder and more general route to C-N bond formation with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would be expected to proceed efficiently with this compound and a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable base. Similarly, Suzuki and Heck coupling reactions are expected to be viable transformations for this substrate. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.comnih.govillinois.edursc.orgnih.gov

Reductive Elimination and Hydrogenation Studies

The bromine atom of this compound can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst and a hydrogen source, or through photoredox catalysis. luc.edu The expected product of this reaction would be 3-vinylanisole. sigmaaldrich.com

Catalytic hydrogenation can also lead to the reduction of the ethenyl group, depending on the catalyst and reaction conditions. Selective reduction of the aryl bromide without affecting the double bond would require careful selection of the catalyst and reaction parameters.

Participation in Radical Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage to form an aryl radical. This radical species can then participate in a variety of radical reactions. For instance, in the presence of a suitable radical initiator, it could undergo addition to alkenes or participate in cyclization reactions. The formation of aryl radicals can be initiated by photolysis, high temperatures, or through the use of radical initiators like AIBN.

Transformations Involving the Ethenyl Group

The ethenyl group of this compound is an electron-rich double bond, making it susceptible to a range of addition and cycloaddition reactions.

Electrophilic Addition Reactions to the Vinyl Moiety

The vinyl group readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. The methoxy group at the meta position will have a modest electronic influence on the vinyl group's reactivity.

A variety of electrophiles can add across the double bond, as illustrated in Table 2.

| Electrophilic Reagent | Expected Major Product | Reaction Type |

| Hydrogen Bromide (HBr) | 2-Bromo-1-(1-bromoethyl)-3-methoxybenzene | Hydrohalogenation |

| Bromine (Br₂) | 2-Bromo-1-(1,2-dibromoethyl)-3-methoxybenzene | Halogenation |

| Water/Acid (H₂O/H⁺) | 1-(2-Bromo-3-methoxyphenyl)ethanol | Hydration |

Table 2: Expected Products of Electrophilic Addition to this compound.

The addition of HBr in the presence of peroxides is expected to proceed via a radical mechanism, leading to the anti-Markovnikov product, 2-bromo-1-(2-bromoethyl)-3-methoxybenzene. libretexts.orgmasterorganicchemistry.comlibretexts.orgucsb.edu

Cycloaddition Reactions (e.g., Pauson-Khand Reactions with Vinyl Ethers)

The ethenyl group can participate in cycloaddition reactions. A notable example is the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. scripps.eduwikipedia.orguwindsor.cathieme-connect.deorganic-chemistry.org

While specific examples with this compound are not documented, it is expected to react with various alkynes in the presence of a suitable catalyst. The regioselectivity of the intermolecular Pauson-Khand reaction can be variable. wikipedia.org

Another important cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition. While the ethenyl group itself is a dienophile, it is not particularly activated. However, it could potentially react with highly reactive dienes under thermal or Lewis acid-catalyzed conditions. libretexts.org Other types of cycloadditions, such as [3+2] cycloadditions with nitrones, are also conceivable. nih.govscielo.org.mx

Polymerization Behavior and Oligomerization Studies

The ethenyl group of this compound serves as a polymerizable handle, akin to styrene (B11656). The propensity of this monomer to undergo polymerization and the nature of the resulting polymer are significantly influenced by the electronic effects of the bromo and methoxy substituents on the vinyl group's reactivity.

The methoxy group at the meta-position exerts a weak electron-donating resonance effect and an electron-withdrawing inductive effect. The bromo group at the ortho-position is also inductively electron-withdrawing but has a deactivating resonance effect. These substituents modulate the electron density of the vinyl double bond and the stability of any potential radical or cationic intermediates formed during polymerization.

In free-radical polymerization, the stability of the propagating benzylic radical is paramount. For this compound, the substituents would have a modest effect on the stability of this radical compared to unsubstituted styrene. Cationic polymerization, initiated by a strong acid, would proceed through a benzylic carbocation. The methoxy group, being meta to the ethenyl group, cannot directly stabilize this carbocation through resonance. The ortho-bromo group would further destabilize it through its inductive electron withdrawal. Consequently, cationic polymerization of this monomer is expected to be less favorable than for styrene or methoxy-styrenes where the methoxy group is at the para position.

Oligomerization, the formation of short-chain polymers, can occur under conditions that disfavor high polymer formation, such as in the presence of chain transfer agents or at high initiator concentrations.

Table 1: Predicted Polymerization Tendencies

| Polymerization Type | Predicted Reactivity of this compound | Rationale |

|---|---|---|

| Free-Radical | Moderate | The electronic effects of the substituents on the benzylic radical are not strongly stabilizing or destabilizing. |

| Cationic | Low | The benzylic carbocation intermediate is destabilized by the inductive effect of the ortho-bromo group and receives no strong stabilizing resonance from the meta-methoxy group. |

Electronic and Steric Effects of the Methoxy Substituent

The methoxy group is a powerful modulator of the electronic environment of the benzene (B151609) ring and plays a significant role in directing the course of electrophilic aromatic substitution reactions.

The methoxy group is a strong activating group and is ortho-, para-directing. This is due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the positively charged intermediate (the benzenonium ion or sigma complex) formed during electrophilic attack. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the nucleophilicity of the positions ortho and para to it.

In this compound, the methoxy group is at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. However, these positions are not all equally favored:

Position 2: Already occupied by a bromo group.

Position 4: Activated by the methoxy group.

Position 6: Activated by the methoxy group.

The bromo group at position 2 is a deactivating group but is also ortho-, para-directing. It directs incoming electrophiles to positions 1, 3, and 5 (relative to its own position), which correspond to positions 3, 1, and 5 of the main ring structure.

When considering the combined effects, the powerful activating and directing effect of the methoxy group generally dominates over the deactivating effect of the bromo group. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the methoxy group, which are positions 4 and 6. Steric hindrance from the adjacent bromo and ethenyl groups may further influence the regioselectivity between these two sites.

The methoxy group significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. The resonance donation from the oxygen atom is the primary reason for this enhanced reactivity. This effect is most pronounced at the ortho and para positions.

Detailed Mechanistic Elucidations of Key Reactions

Understanding the mechanisms of reactions involving this compound requires a close look at the intermediates that are formed and their relative stabilities.

In an electrophilic aromatic substitution reaction, the electrophile (E⁺) attacks the electron-rich benzene ring, forming a benzenonium ion intermediate. The stability of this intermediate determines the rate of the reaction and the position of substitution.

For this compound, attack at position 4 would lead to a benzenonium ion where the positive charge can be delocalized onto the methoxy group through resonance, which is a highly stabilizing interaction. A similar stabilization would occur for attack at position 6.

Figure 1: Resonance Structures of the Benzenonium Ion for Attack at Position 4

(A visual representation of the resonance structures would show the positive charge delocalized across the ring and onto the oxygen atom of the methoxy group, illustrating the stabilizing effect.)

Attack at other positions, such as position 5, would not allow for this direct resonance stabilization by the methoxy group, resulting in a higher energy, less stable intermediate. Therefore, the reaction pathway leading to substitution at positions 4 and 6 is kinetically favored. The final step of the mechanism is the loss of a proton from the site of attack to restore the aromaticity of the ring.

Carbocations can be formed not only during electrophilic aromatic substitution but also by the addition of an electrophile (like H⁺) to the ethenyl double bond. This would generate a benzylic carbocation.

The stability of this benzylic carbocation is crucial. In the case of this compound, the carbocation formed would be at the carbon atom attached to the benzene ring. The stability of this carbocation is influenced by the substituents on the ring. The meta-methoxy group provides some inductive stabilization but cannot offer resonance stabilization. The ortho-bromo group is inductively destabilizing.

Table 2: Factors Influencing Carbocation Stability

| Carbocation Type | Influencing Factors for this compound | Predicted Stability |

|---|---|---|

| Benzenonium Ion (Attack at C4/C6) | Strong resonance stabilization from the methoxy group. | High |

| Benzenonium Ion (Attack at C5) | No direct resonance stabilization from the methoxy group. Inductive withdrawal from bromo and methoxy groups. | Low |

Carbocation rearrangements, such as hydride or alkyl shifts, are common if they lead to a more stable carbocation. However, in the case of the benzylic carbocation formed from this compound, there are no obvious rearrangement pathways that would lead to a significantly more stable carbocation. The benzylic position is already a relatively stable location for a positive charge. Therefore, significant rearrangements of this particular carbocation are not highly anticipated.

Radical Intermediates and Propagation Pathways

While many palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, are often depicted as proceeding through a purely ionic, Pd(0)/Pd(II) catalytic cycle, emerging evidence suggests the potential involvement of radical intermediates in the reaction pathways of similar substrates. nih.govnih.govresearchgate.net For this compound, the formation of radical species can be influenced by the reaction conditions, including the choice of catalyst, ligands, and the use of light.

In certain Heck-type reactions, particularly those employing cobalt catalysts or under photo-induced palladium catalysis, a radical mechanism is strongly suggested. nih.govresearchgate.net The propagation of such a reaction would involve the generation of a vinyl radical from this compound. This could occur through a single-electron transfer (SET) from a low-valent metal center to the aryl bromide. The resulting aryl radical can then add to the alkene, propagating a radical chain.

Table 1: Plausible Radical Propagation Steps in a Heck-Type Reaction

| Step | Description | Intermediate Species |

| Initiation | Single-electron transfer from a reduced metal catalyst (e.g., Co(I) or Pd(0)*) to this compound. | This compound radical anion |

| Fragmentation | Loss of bromide anion to form a vinyl-substituted aryl radical. | 2-Ethenyl-3-methoxyphenyl radical |

| Propagation 1 | Addition of the aryl radical to a suitable alkene coupling partner. | New carbon-centered radical |

| Propagation 2 | Hydrogen atom abstraction or further reaction to yield the final product and regenerate the radical species. | Product and a radical initiator |

It is important to note that definitive experimental evidence for radical pathways in the reactions of this compound itself is scarce in the current literature. However, mechanistic studies on related substituted styrenes provide a strong basis for considering these alternative pathways. nih.govnih.govresearchgate.net For instance, the use of radical traps in similar systems can provide evidence for the presence of radical intermediates.

Regioselectivity Determinants in Catalytic Transformations

The regioselectivity of catalytic transformations involving this compound, such as the Heck and Suzuki-Miyaura reactions, is a critical aspect that determines the final product structure. The primary factors influencing where a new substituent will be added are the electronic and steric properties of the substrate and the catalyst system.

In a typical Heck reaction, the arylation can occur at either the α or β carbon of the vinyl group. The regiochemical outcome is influenced by the electronic nature of the substituents on the styrene. acs.org For this compound, the methoxy group (-OCH3) is an electron-donating group, which can influence the electron density of the vinyl group and the adjacent aromatic ring.

In Suzuki-Miyaura coupling reactions involving dihaloarenes, the relative reactivity of the two halogen atoms is key to determining regioselectivity. rsc.org While this compound has only one bromo substituent, the principles of regioselectivity become crucial when considering its reactions with partners that have multiple reactive sites. The electronic nature of the methoxy group and the steric hindrance around the bromo and vinyl groups will play a significant role. The electron-donating methoxy group at the meta position to the bromine atom can influence the rate of oxidative addition of the C-Br bond to the palladium catalyst.

Table 2: Factors Influencing Regioselectivity in Catalytic Transformations

| Factor | Influence on Regioselectivity | Expected Effect on this compound |

| Electronic Effects | The electron density at the different reactive sites of the molecule. Electron-donating groups can favor reaction at specific positions. | The meta-methoxy group can increase electron density in the ring, potentially influencing the rate of oxidative addition and the regioselectivity of subsequent steps. |

| Steric Hindrance | The size of the substituents near the reactive sites can block the approach of the catalyst or the coupling partner. | The ortho-bromo and ortho-vinyl groups create a sterically hindered environment, which could direct the incoming group to a less hindered position in a coupling partner. |

| Catalyst and Ligands | The size and electronic properties of the ligands on the metal catalyst can influence which reactive site is favored. | Bulky ligands on the palladium catalyst may favor reaction at the less sterically hindered position of a coupling partner. |

| Reaction Conditions | Temperature, solvent, and the nature of the base can all affect the regiochemical outcome of the reaction. | Optimization of these parameters is crucial for achieving high regioselectivity in specific transformations. |

Computational studies on similar substituted styrenes have been employed to rationalize the observed regioselectivity by calculating the transition state energies for different reaction pathways. researchgate.net Such analyses for this compound would provide valuable insights into the determinants of its regioselective transformations.

Derivatization and Application As a Versatile Synthetic Scaffold

Construction of Complex Aryl and Heteroaryl Systems

The presence of the bromine atom on the aromatic ring of 2-bromo-1-ethenyl-3-methoxybenzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl or heteroaryl substituents at the 2-position of the benzene (B151609) ring. nih.gov The general scheme for this transformation is shown below:

Reaction Scheme:

this compound + Ar-B(OH)₂ → 2-Aryl-1-ethenyl-3-methoxybenzene + HBr + B(OH)₃

(Where Ar represents an aryl or heteroaryl group)

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partner. organic-chemistry.org This versatility allows for the synthesis of a diverse library of substituted styrenes, which are important precursors for various functional materials and biologically active molecules.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, the vinyl group can participate in Heck reactions, although the aryl bromide is more commonly the reactive site. Intramolecular Heck reactions, where both the aryl halide and the alkene are part of the same molecule, are particularly useful for constructing cyclic and polycyclic systems. youtube.comlibretexts.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orggold-chemistry.org Reacting this compound with a terminal alkyne via a Sonogashira coupling introduces an alkynyl substituent at the 2-position. nih.gov This transformation is valuable for creating extended π-conjugated systems, which are of interest in materials science.

Reaction Scheme:

this compound + R-C≡CH → 2-(Alkynyl)-1-ethenyl-3-methoxybenzene + HBr

(Where R represents a hydrogen atom or an organic substituent)

The following table summarizes the key cross-coupling reactions involving this compound for the construction of complex aryl systems.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, Base | Substituted styrene (B11656) |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | Arylalkyne |

Utilization in the Synthesis of Macrocyclic and Polycyclic Aromatic Hydrocarbons

The strategic placement of reactive functional groups in this compound makes it a suitable precursor for the synthesis of macrocycles and polycyclic aromatic hydrocarbons (PAHs). researchgate.net These classes of molecules are of significant interest due to their unique structural, electronic, and photophysical properties.

The construction of PAHs can be achieved through various synthetic strategies, including cyclization reactions. The vinyl group of this compound can participate in annulation reactions, where it becomes part of a newly formed aromatic ring. Subsequent intramolecular cyclizations, potentially involving the ortho-position activated by the methoxy (B1213986) group, can lead to the formation of extended polycyclic systems.

Precursor for Advanced Organic Materials (excluding specific material properties)

The derivatization of this compound provides access to a wide array of molecules that can serve as building blocks for advanced organic materials. The ability to introduce various functional groups through cross-coupling reactions allows for the fine-tuning of the molecular structure, which is a critical aspect in the design of materials with specific functions.

For instance, the synthesis of conjugated oligomers and polymers can be achieved by sequential coupling reactions starting from this compound. These materials, characterized by alternating single and double bonds, form the basis of organic electronic devices. The methoxy group can influence the electronic properties of these materials, while the vinyl group offers a site for further polymerization or modification.

The creation of complex, three-dimensional structures is also possible. For example, the synthesis of dendrimers, which are highly branched, tree-like molecules, could utilize this compound as a core or a branching unit. The multiple reactive sites allow for the iterative addition of new layers, leading to the construction of these complex macromolecules.

Development of Novel Monomers for Polymer Science

The vinyl group in this compound makes it a functional monomer that can be used in various polymerization techniques. The presence of the bromo and methoxy groups on the aromatic ring allows for the synthesis of polymers with unique and tunable characteristics.

Polymerization of the Vinyl Group: The ethenyl group can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic polymerization, to produce polystyrene-based polymers. The resulting polymer would have a poly(ethylene) backbone with 2-bromo-3-methoxyphenyl pendant groups.

Post-Polymerization Modification: The bromo group on the polymer backbone provides a handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups onto the polymer chain after it has been formed. For example, the bromo groups could be converted to other functionalities through nucleophilic substitution or cross-coupling reactions, leading to polymers with tailored properties. This approach offers a high degree of flexibility in designing functional polymers.

The following table outlines the potential of this compound as a monomer in polymer science.

| Polymerization Strategy | Description | Resulting Polymer Structure |

| Direct Polymerization | Polymerization of the vinyl group. | Poly(ethylene) backbone with 2-bromo-3-methoxyphenyl pendant groups. |

| Post-Polymerization Modification | Chemical modification of the bromo groups on the polymer chain. | Functionalized polymer with tailored properties. |

Advanced Spectroscopic Characterization of 2 Bromo 1 Ethenyl 3 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as 2-Bromo-1-ethenyl-3-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive picture of its chemical environment, including the connectivity of atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, vinyl, and methoxy (B1213986) protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine, methoxy, and ethenyl substituents on the benzene (B151609) ring.

The protons of the vinyl group (-CH=CH₂) will present as a characteristic set of signals. The geminal protons (on the same carbon) and vicinal protons (on adjacent carbons) will show distinct coupling constants (J values), leading to complex splitting patterns, typically a doublet of doublets for each vinyl proton.

The aromatic protons will appear in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns depend on their position relative to the substituents. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group will deshield or shield the neighboring protons to varying extents.

The methoxy group (-OCH₃) will be observed as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the absence of adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic-H | 6.8 - 7.5 | m | - |

| Vinyl-H (CH=) | 6.5 - 7.0 | dd | J_trans ≈ 17, J_cis ≈ 11 |

| Vinyl-H (trans-CH₂) | 5.5 - 6.0 | dd | J_trans ≈ 17, J_gem ≈ 1.5 |

| Vinyl-H (cis-CH₂) | 5.0 - 5.5 | dd | J_cis ≈ 11, J_gem ≈ 1.5 |

| Methoxy-H | ~3.9 | s | - |

Note: These are predicted values and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon attached to the bromine atom (C-Br) is expected to be significantly deshielded. The carbon of the methoxy group will appear in the range of 55-60 ppm. The vinyl carbons will have characteristic shifts in the olefinic region of the spectrum (110-140 ppm). The aromatic carbons will show a range of chemical shifts depending on the attached substituent.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C-Br) | 110 - 120 |

| Aromatic (C-OMe) | 155 - 160 |

| Aromatic (C-vinyl) | 135 - 140 |

| Aromatic (C-H) | 110 - 130 |

| Vinyl (=CH₂) | 115 - 125 |

| Vinyl (-CH=) | 130 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity between the vinyl protons and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, for instance, the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands for its functional groups.

C-H stretching: Aromatic and vinyl C-H stretching vibrations are expected above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic and vinyl C=C stretching bands will be observed in the 1450-1650 cm⁻¹ region.

C-O stretching: The ether C-O stretching of the methoxy group will result in a strong absorption band in the 1000-1300 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often between 500 and 700 cm⁻¹.

Out-of-plane bending: The vinyl C-H out-of-plane bending vibrations are strong and characteristic, appearing in the 900-1000 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic/Vinyl C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (methoxy) | 2980 - 2850 |

| Aromatic/Vinyl C=C stretch | 1650 - 1450 |

| C-O stretch (ether) | 1300 - 1000 |

| Vinyl C-H out-of-plane bend | 1000 - 900 |

| C-Br stretch | 700 - 500 |

Note: These are predicted values and may vary from experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations and the C=C stretching of the vinyl group are expected to show strong signals. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Peak: The molecular formula for this compound is C₉H₉BrO. nih.gov The calculated monoisotopic mass is 211.9837 Da. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info Therefore, one would expect to observe a pair of molecular ion peaks (M⁺ and M+2) at m/z 212 and 214.

Fragmentation Pattern: The fragmentation of this compound under electron ionization would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for similar aromatic and brominated compounds involve the loss of the vinyl group, the bromine atom, or the methoxy group.

A plausible fragmentation pathway could involve the following steps:

Loss of a bromine radical (Br•): This would result in a fragment ion at m/z 133.

Loss of the vinyl group (C₂H₃•): This would lead to a fragment at m/z 185 and 187.

Loss of a methyl radical (CH₃•) from the methoxy group: This would produce a fragment at m/z 197 and 199.

Cleavage of the C-O bond of the ether: This could lead to the formation of a bromophenyl radical and a methoxy cation at m/z 31, or a bromophenoxy cation.

Hypothetical Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Notes |

|---|---|---|

| 212/214 | [C₉H₉BrO]⁺ | Molecular ion peaks (M⁺, M+2) |

| 197/199 | [C₈H₆BrO]⁺ | Loss of a methyl radical (•CH₃) |

| 185/187 | [C₇H₆BrO]⁺ | Loss of the ethenyl group (•C₂H₃) |

| 133 | [C₉H₉O]⁺ | Loss of a bromine radical (•Br) |

| 105 | [C₇H₅O]⁺ | Further fragmentation, potentially loss of CO from [C₈H₆O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For this compound, the presence of a substituted benzene ring, a vinyl group, and a methoxy group creates a conjugated system that is expected to exhibit characteristic π → π* transitions. The bromine atom, with its lone pairs of electrons, can also influence the electronic spectrum through n → π* transitions.

The benzene ring itself has characteristic absorptions around 200 nm and 255 nm. The conjugation with the vinyl group (styrene system) typically results in a bathochromic shift (shift to longer wavelengths) of these bands. The methoxy group, being an auxochrome, is also expected to cause a further red shift and an increase in the intensity of the absorption bands. The bromo substituent may also contribute to a slight bathochromic shift.

Expected Electronic Transitions for this compound

| Transition Type | Expected λmax (nm) (Estimated) | Chromophore |

|---|---|---|

| π → π* | ~ 210-230 | Benzene ring and vinyl group |

| π → π* | ~ 260-290 | Conjugated aromatic system |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

As no experimental X-ray diffraction data for this compound is publicly available, we can draw analogies from structurally related compounds. For instance, the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, a related bromo-methoxy substituted aromatic compound, has been determined. researchgate.net It crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This information provides a reference for the type of crystal packing that might be expected for similar molecules.

A hypothetical crystal structure for this compound would likely feature a nearly planar benzene ring. The bond lengths and angles would be influenced by the electronic effects of the bromo, methoxy, and vinyl substituents. Intermolecular interactions, such as van der Waals forces and potentially weak C-H···π interactions, would govern the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.0 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 10.0 |

| β (°) | ~ 110 |

| Volume (ų) | ~ 900 |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance.

The molecular formula of this compound is C₉H₉BrO. nih.gov Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 50.75 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.26 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 37.50 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.51 |

| Total | | | 213.062 | 100.00 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

No published studies were found that report the use of Density Functional Theory to determine the optimized geometry and energetics of 2-Bromo-1-ethenyl-3-methoxybenzene. Such a study would typically provide data on bond lengths, bond angles, dihedral angles, and the total energy of the molecule's most stable conformation.

There are no available research articles detailing the use of Ab Initio methods, such as Hartree-Fock or post-Hartree-Fock methods, to determine the electronic structure of this specific compound. These calculations would yield information about the molecule's wave function and electron distribution.

Analysis of Electronic Structure and Reactivity Descriptors

A Frontier Molecular Orbital analysis, which is crucial for understanding a molecule's reactivity, has not been reported for this compound. This would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap.

No literature could be found that presents a Natural Bond Orbital analysis for this compound. An NBO analysis would provide a detailed picture of the bonding in terms of localized electron-pair bonds and would quantify electron delocalization and charge transfer interactions within the molecule.

Calculations of global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which are derived from the HOMO and LUMO energies, have not been published for this compound.

Dipole Moments and Molecular Polarity

The dipole moment of a molecule is a critical determinant of its polarity, influencing its physical properties and reactivity. For this compound, a precise experimentally determined or computationally calculated dipole moment is not readily found in current literature. However, an estimation can be derived from the vector addition of the dipole moments of its constituent functional groups on the benzene (B151609) ring.

The polarity of the molecule arises from the electronegativity differences between the bromine, oxygen, and carbon atoms, as well as the asymmetry of the substituent arrangement. The bromine atom is electron-withdrawing, while the methoxy (B1213986) group can be either electron-donating or -withdrawing depending on resonance and inductive effects. The vinyl group is generally considered weakly electron-donating. The resulting molecular dipole moment is a vector sum of the individual bond dipoles.

To provide context, studies on related polymers offer some insight. For instance, the average dipole moment per constitutional repeating unit for poly(4-bromostyrene) in benzene is approximately 1.37 D, and for poly(4-methoxystyrene) it is around 1.22 D. researchgate.net These values for para-substituted isomers can serve as a baseline for understanding the magnitude of the dipole moments contributed by the bromo and methoxy groups, respectively. The ortho and meta positioning in this compound would result in a different vector sum. Given the meta relationship of the bromo and methoxy groups relative to each other, a significant, non-zero dipole moment is expected.

Table 1: Comparison of Dipole Moments for Related Monomer Units

| Compound | Dipole Moment (in Benzene) |

| Poly(4-bromostyrene) unit | 1.37 D |

| Poly(4-methoxystyrene) unit | 1.22 D |

Note: Data is for para-substituted styrene (B11656) polymer units and serves as an approximation for the functional group contributions. researchgate.net

Theoretical Studies on Isomerism and Reactivity

Conformation Analysis and Topological Isomer Effects on Reactivity

The conformation of this compound, specifically the orientation of the vinyl and methoxy groups relative to the benzene ring, is crucial for its reactivity. Theoretical studies on substituted styrenes indicate that the planarity of the vinyl group with the aromatic ring is a key factor in conjugation. For many styrene derivatives, a planar conformation is the most stable. acs.org

However, steric hindrance from the ortho-bromo group could potentially lead to a non-planar arrangement of the vinyl group. Computational modeling would be required to determine the rotational barrier of the C-C single bond connecting the vinyl group to the benzene ring. Similarly, the methoxy group also has rotational freedom.

The "gauche effect," observed in systems like 1-bromo-2-propanol, where a conformation with gauche orientation of electronegative substituents is favored, could also be a factor in the relative orientation of the vinyl and methoxy groups, mediated by the benzene ring. nih.gov

The reactivity of different constitutional isomers of bromo-methoxy-styrene would be significantly influenced by the positions of the substituents. For instance, a para-bromo-meta-methoxy-styrene would exhibit different electronic effects at the vinyl group compared to the this compound isomer. The electronic interplay between the electron-withdrawing bromine and the versatile methoxy group dictates the electron density of the vinyl double bond, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Relative Stability of Isomers and Reaction Pathways

For this compound, the proximity of the bromo and vinyl groups could introduce steric strain, potentially making it less stable than an isomer where these groups are further apart. However, electronic interactions between the substituents and the aromatic ring are also critical.

Reaction pathways are also highly dependent on the isomeric structure. For example, in electrophilic addition to the vinyl group, the regioselectivity will be governed by the stability of the resulting carbocation intermediate. The position of the bromo and methoxy groups will influence the distribution of positive charge in this intermediate. In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the bromo (ortho-, para-directing, deactivating) and methoxy (ortho-, para-directing, activating) groups will determine the position of substitution.

Mechanistic Insights from Quantum Chemical Modeling

Transition State Analysis and Activation Energies

Quantum chemical modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating their corresponding activation energies. For reactions involving this compound, such as polymerization or electrophilic addition, DFT calculations could map the potential energy surface of the reaction. odu.edu

For instance, in a hypothetical electrophilic addition of HBr to the vinyl group, two possible carbocation intermediates could be formed. Computational analysis of the transition states leading to these intermediates would reveal the preferred reaction pathway by comparing their activation energies. The more stable transition state would correspond to a lower activation energy and thus a faster reaction rate.

While specific studies on this compound are lacking, research on the copolymerization of similarly substituted isobutyl phenylcyanoacrylates with styrene shows that the electronic nature of the ring substituents affects the reactivity of the monomers. researchgate.netchemrxiv.orgresearchgate.net This suggests that the bromo and methoxy groups in the target compound would similarly influence the activation energies of its reactions.

Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction is conducted can have a profound impact on its energetics and mechanism. Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules).

For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents. This can lead to significant changes in reaction rates and even alter the reaction pathway. For example, a reaction that proceeds through a highly polar transition state will be accelerated in a polar solvent.

Theoretical studies on other reactions have demonstrated that solvent molecules can directly participate in the reaction, for example, by forming hydrogen bonds with reactants or transition states, thereby altering their stability and reactivity. mdpi.com The methoxy group of this compound, with its oxygen atom, could potentially engage in such interactions with protic solvents.

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Bromo 1 Ethenyl 3 Methoxybenzene

Prevention of Waste Generation and Maximizing Atom Economy

A core tenet of green chemistry is the prevention of waste at its source. This is intrinsically linked to the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org

Traditional methods for synthesizing vinylarenes, such as the Wittig reaction, often exhibit poor atom economy. rsc.org The Wittig reaction, while effective, generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org Considering the molecular weight of 2-Bromo-1-ethenyl-3-methoxybenzene (213.07 g/mol ), a Wittig approach would inherently have a low atom economy, as a significant portion of the mass from the Wittig reagent is not incorporated into the final product. nih.gov

To enhance atom economy, alternative synthetic routes are preferable. Cross-coupling reactions, such as the Suzuki or Heck reactions, offer a more atom-economical approach. For instance, a Suzuki coupling of a suitable boronic acid or ester with a vinylating agent, or a Heck reaction between 1-bromo-3-methoxybenzene and ethylene (B1197577), would theoretically have higher atom economies as the byproducts are typically low molecular weight inorganic salts.

Table 1: Comparison of Atom Economy for a Hypothetical Synthesis of this compound

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Wittig Reaction | 2-Bromo-3-methoxybenzaldehyde, Methyltriphenylphosphonium (B96628) bromide, Base | This compound | Triphenylphosphine oxide, Salt, Water | Low |

| Suzuki Coupling | 2-Bromo-3-methoxy-iodobenzene, Vinylboronic acid, Base | This compound | Boronic acid salt | High |

| Heck Reaction | 1,2-Dibromo-3-methoxybenzene, Ethylene, Base, Catalyst | This compound | HBr salt | High |

Design of Less Hazardous Chemical Syntheses

The principle of designing less hazardous chemical syntheses aims to utilize and generate substances with minimal toxicity. wordpress.comyoutube.com In the context of this compound synthesis, this involves careful selection of reagents and reaction pathways.

For instance, the bromination of 3-methoxyacetophenone to produce an intermediate like 2-bromo-1-(3-methoxyphenyl)ethanone (B137907) can be achieved using various brominating agents. bldpharm.com While molecular bromine (Br₂) is effective, it is highly toxic and corrosive. A less hazardous alternative is the use of N-bromosuccinimide (NBS), which is a solid and easier to handle. researchgate.netresearchgate.net Some modern methods even utilize cupric bromide for bromination. researchgate.net

Similarly, the choice of solvents and catalysts plays a crucial role. Moving away from chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and carbon tetrachloride (CCl₄), which are common in older synthetic protocols, towards greener alternatives is essential. rsc.orggoogle.com

Use of Safer Solvents and Auxiliary Substances

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. For the synthesis and transformations of this compound, a shift towards safer solvents is paramount.

Historically, reactions such as Grignard reactions for the formation of related structures have utilized solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com While effective, these solvents are highly flammable and can form explosive peroxides. Greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a lower peroxide-forming tendency, or cyclopentyl methyl ether (CPME).

For cross-coupling reactions, solvents like toluene (B28343) or dioxane are often employed. rsc.org Greener solvent choices could include anisole (B1667542) or switching to aqueous conditions where possible, especially for reactions like the Suzuki coupling which can often be performed in water with appropriate surfactants.

Table 2: Comparison of Solvents for a Hypothetical Cross-Coupling Reaction

| Solvent | Hazards | Green Chemistry Considerations |

| Toluene | Flammable, Toxic | Petrochemical origin, Volatile Organic Compound (VOC) |

| Dioxane | Flammable, Carcinogen | High concern, VOC |

| Anisole | Lower flammability, Less toxic | Greener alternative to toluene |

| Water | Non-flammable, Non-toxic | Ideal green solvent, requires water-soluble catalysts/reagents |

Energy Efficiency Considerations in Reaction Design

Many traditional organic reactions require significant energy input in the form of heating or cooling. For example, some coupling reactions may require elevated temperatures to proceed at a reasonable rate. rsc.org The development of highly active catalysts can enable these reactions to occur under milder conditions, thereby saving energy.

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising avenue for energy-efficient synthesis. researchgate.net By grinding reactants together, often in the absence of a solvent, reactions can be accelerated at room temperature, significantly reducing energy consumption. researchgate.net The synthesis of precursors to this compound could potentially be adapted to mechanochemical methods.

Promotion of Catalysis in Synthetic Routes

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. jocpr.com The synthesis and transformations of this compound heavily benefit from the use of catalysis.

As mentioned, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming carbon-carbon bonds on the benzene (B151609) ring or at the vinyl group of this compound. These reactions utilize only a catalytic amount of a palladium complex, making them highly efficient. The development of catalysts with high turnover numbers (TON) and turnover frequencies (TOF) is an active area of research to further improve the greenness of these processes.

Furthermore, the use of heterogeneous catalysts, which are in a different phase from the reactants, can simplify product purification and catalyst recovery, further enhancing the sustainability of the process. For instance, palladium nanoparticles supported on charcoal or other solid supports can be used and easily filtered out of the reaction mixture.

Reduction of Unnecessary Chemical Derivatives and Protecting Groups

The use of protecting groups, which are temporarily installed to mask a reactive functional group, should be minimized or avoided as they introduce additional steps (protection and deprotection) and generate more waste. agroipm.cnutsouthwestern.eduresearchgate.net

In the synthesis of complex molecules starting from this compound, the strategic planning of the synthetic route can often circumvent the need for protecting groups. For example, if a subsequent reaction is sensitive to the vinyl group, it might be possible to introduce the vinyl group at a later stage of the synthesis, thus avoiding the need to protect it.

However, in some cases, protecting groups are unavoidable. In such instances, the choice of protecting group should be guided by green chemistry principles. Groups that can be removed under mild conditions with high efficiency are preferred. For example, if the methoxy (B1213986) group needed to be temporarily modified, a protecting group that can be cleaved without affecting the bromo or vinyl functionalities would be chosen. Modern synthetic chemistry offers a wide array of protecting groups with varying stabilities and deprotection conditions, allowing chemists to select the most appropriate one for a given transformation. agroipm.cnutsouthwestern.edu

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Unexplored Reactivity Patterns and Synthetic Pathways

The true synthetic potential of 2-Bromo-1-ethenyl-3-methoxybenzene lies in the exploration of its currently undocumented reactivity patterns. Several areas present fertile ground for future research.

The vinyl group's participation in various cycloaddition reactions is a significant area for investigation. While Diels-Alder reactions are conceivable, the electronic nature of the dienophile could be tuned by the substituted aromatic ring. Furthermore, its utility in [2+2] cycloadditions, either photochemically or metal-catalyzed, could lead to the formation of novel cyclobutane-containing structures. The unique substitution pattern may offer interesting regiochemical and stereochemical outcomes in these reactions.

The compound's role in multicomponent reactions (MCRs) is another promising, yet unexplored, frontier. MCRs allow for the construction of complex molecules in a single step from three or more starting materials. The dual reactivity of the vinyl group and the aryl bromide functionality makes this compound an ideal candidate for the design of novel MCRs, leading to the rapid assembly of diverse molecular scaffolds.

Furthermore, the reactivity of the vinyl group could be exploited in radical-mediated transformations. The addition of various radical species across the double bond could provide access to a wide array of functionalized derivatives. The influence of the ortho-bromo and meta-methoxy substituents on the stability and subsequent reactions of the resulting radical intermediates would be a key aspect of such studies.

Potential for Development of Novel Methodologies for Aryl Vinyl Ether Chemistry